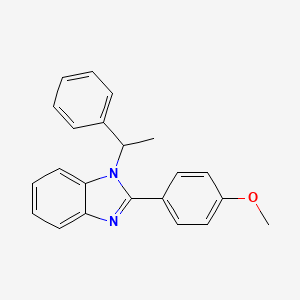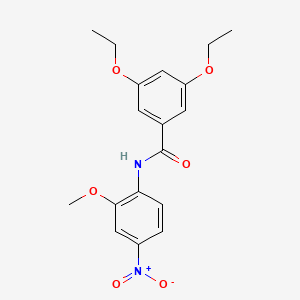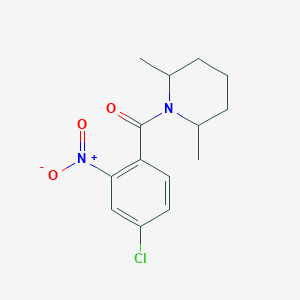![molecular formula C22H15ClN4O4 B3927357 N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide](/img/structure/B3927357.png)
N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide
説明
N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide, also known as CQ-7, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide involves its ability to inhibit the proteasome activity, leading to the accumulation of toxic proteins and cell death. In addition, this compound has been shown to reduce oxidative stress and inflammation in the brain, which contributes to its neuroprotective effects. The exact mechanism of action for its antimicrobial activity is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, antimicrobial activity against various bacterial and fungal strains, and neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to modulate the immune response, which may contribute to its therapeutic potential in various diseases.
実験室実験の利点と制限
One of the main advantages of N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide is its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer therapy. In addition, its antimicrobial activity and neuroprotective effects make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated. Furthermore, its mechanism of action for its antimicrobial activity is still under investigation, which may limit its potential applications in this field.
将来の方向性
Future research on N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide should focus on investigating its potential applications in various fields, including cancer therapy, antimicrobial activity, and neuroprotection. Furthermore, the mechanism of action for its antimicrobial activity needs to be further investigated to better understand its potential applications in this field. In addition, further studies should be conducted to evaluate its toxicity and safety profile, which is essential for its potential clinical applications. Finally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
科学的研究の応用
N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide has been studied extensively for its potential applications in various fields, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, this compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity, leading to the accumulation of toxic proteins and cell death. In addition, this compound has shown promising antimicrobial activity against various bacterial and fungal strains. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-18-11-17(21(28)20-16(18)7-3-9-25-20)19(13-4-1-6-15(10-13)27(30)31)26-22(29)14-5-2-8-24-12-14/h1-12,19,28H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTBWFTVQLAQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2,5-dimethylphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3927279.png)

![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B3927292.png)
![1-{5-[2-hydroxy-3-(1-piperidinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3927295.png)


![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927310.png)

![N-(2-furylmethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3927330.png)
![2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3927331.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B3927345.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3927354.png)
![4-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate](/img/structure/B3927368.png)
![ethyl 4-[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3927370.png)